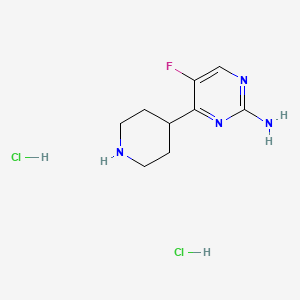
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine core. This compound is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate. This intermediate is then subjected to further reactions to introduce the dihydrochloride group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds .
Scientific Research Applications
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has potential biological activities that make it useful in various biological studies.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride include:
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a piperidine ring, and a pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15Cl2FN4 |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
5-fluoro-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-13-9(11)14-8(7)6-1-3-12-4-2-6;;/h5-6,12H,1-4H2,(H2,11,13,14);2*1H |
InChI Key |
VGZGVCGVLRTHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















